molecular formula C10H20O3 B028146 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 62014-81-7

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No. B028146
CAS RN: 62014-81-7
M. Wt: 188.26 g/mol
InChI Key: KANCZQSRUGHECB-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, also known as 4-(2-hydroxyethyl)-1-methylcyclohexan-1,2-diol or 4-HEPCD, is a cyclic alcohol that is used in a variety of applications in the chemical industry. It is a versatile compound with a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals and fuel additives. 4-HEPCD is a cyclic alcohol with a four-membered ring and a methyl group attached to the ring. It is a colorless liquid with a pleasant odor and is slightly soluble in water.

Scientific Research Applications

Environmental Studies

The compound’s potential to be synthesized from or transformed into environmentally benign substances makes it relevant for environmental studies. Researchers can explore its biodegradability, toxicity, and long-term environmental impact.

Each of these applications demonstrates the versatility and potential of “4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol” in scientific research. The compound’s ability to serve as a lead for further chemical investigation underscores its importance in the field of chemistry and related disciplines .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCZQSRUGHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974063
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

CAS RN

58506-22-2, 103665-38-9
Record name 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 135 °C
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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